molecular formula C14H7N3O7 B1337239 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione CAS No. 60506-35-6

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

Cat. No.: B1337239
CAS No.: 60506-35-6
M. Wt: 329.22 g/mol
InChI Key: FQMFEIJLRJXTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H7N3O7 and its molecular weight is 329.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

A scientometric review focusing on 2,4-D, a herbicide related to the chemical structure of interest, analyzed global trends and gaps in studies about its toxicity. This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the advancements in understanding occupational risk, neurotoxicity, and resistance to herbicides, among other areas (Zuanazzi, Ghisi, & Oliveira, 2020).

Antioxidant Capacity Assays

Research on the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity was reviewed. This work elucidates specific reactions contributing to total antioxidant capacity and discusses the specificity and relevance of oxidation products, providing a basis for understanding how related compounds might be assessed for antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthesis and Applications of Heterocycles

A review detailed the synthesis and biological and chemical potentiality of oxygen and nitrogen heterocycle systems, including isoindoline scaffolds. These structures are present in many biologically active molecules and products such as antimycotics and antibiotics. This research underscores the importance of cyclocarbonylative Sonogashira coupling as a route to constructing such heterocycles, suggesting areas for future exploration (Albano & Aronica, 2017).

Environmental Fate and Behavior of Herbicides

A comprehensive review discussed the environmental fate, efficiency, and effects of mesotrione, a herbicide commonly used in agriculture. This review summarizes scientific studies on its safety of use, environmental impact, and degradation processes, providing an overview of how related compounds might interact with ecosystems (Carles, Joly, & Joly, 2017).

Properties

IUPAC Name

2-(2,4-dinitrophenoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFEIJLRJXTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427541
Record name 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60506-35-6
Record name 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L four-necked flask equipped with an overhead stirrer, thermocouple and a condenser was charged with 2-hydroxyisoindoline-1,3-dione (25 g, 153 mmol) and acetone (500 mL). To this stirred suspension was added triethylamine (15.7 g, 154 mmol). The reaction mixture turned dark red and 2-hydroxyisoindoline-1,3-dione slowly dissolved and became a homogeneous solution after 10 minutes. 1-Chloro-2,4-dinitrobenzene (31 g, 153 mmol) was added and the reaction was stirred at room temperature for 2 hours. After this time, a bright yellow suspension formed, and the reaction mixture was poured into 500 mL of ice-water. The precipitate was filtered and washed three times with cold MeOH (100 mL). The solid was compressed and washed with heptanes (3×100 mL) and dried under vacuum to give 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (I-33). 1H NMR (400 MHz, CDCl3) δ 8.99 (d, 1 H), 8.44 (dd, 1 H), 8.03-7.97 (m, 2 H), 7.95-7.90 (m, 2 H), 7.46 (d, 1 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 2-hydroxyisoindoline-1,3-dione (20.0 g, 0.12 mol) in acetone (400 mL) was added Et3N (14.9 g, 0.15 mol), the mixture was stirred at room temperature until it became a homogeneous solution, then 1-bromo-2,4-dinitrobenzene Y-1 (30.2 g, 0.12 mol) was added. The reaction was stirred at room temperature for 3 h, then poured into ice-water, the resulting precipitate was filtered and washed three times with cold MeOH, dried in vacuum to afford the title compound (38.1 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
30.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.